molecular formula C6H5N2NaO3 B13910980 Sodium 6-methyl-1-oxidopyrazine-3-carboxylate

Sodium 6-methyl-1-oxidopyrazine-3-carboxylate

Cat. No.: B13910980
M. Wt: 176.11 g/mol
InChI Key: APTVATQAOBWAAS-UHFFFAOYSA-M
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Description

Sodium 6-methyl-1-oxidopyrazine-3-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocycles that exhibit a wide range of biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-methyl-1-oxidopyrazine-3-carboxylate typically involves the oxidation of 6-methylpyrazine-3-carboxylic acid. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually performed in an aqueous medium, and the sodium salt is formed by neutralizing the resulting carboxylic acid with sodium hydroxide.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the reaction parameters such as temperature, pH, and concentration of reagents are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methyl-1-oxidopyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxidized form back to its original state or other reduced forms.

    Substitution: The pyrazine ring allows for substitution reactions where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

Sodium 6-methyl-1-oxidopyrazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium 6-methyl-1-oxidopyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Another pyrazine derivative with similar chemical properties.

    2,3-Pyrazinedicarboxylic acid: A compound with two carboxyl groups, offering different reactivity.

    6-Methylpyrazine-2-carboxylic acid: A closely related compound with a different substitution pattern.

Uniqueness: Sodium 6-methyl-1-oxidopyrazine-3-carboxylate is unique due to its specific oxidation state and the presence of the sodium ion, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H5N2NaO3

Molecular Weight

176.11 g/mol

IUPAC Name

sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate

InChI

InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

APTVATQAOBWAAS-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+]

Origin of Product

United States

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